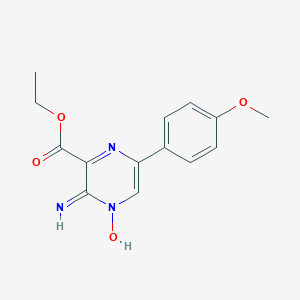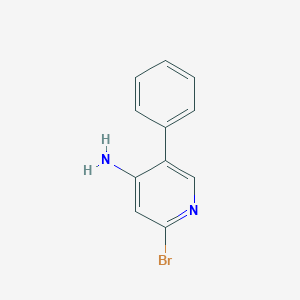
2-Bromo-5-phenylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-phenylpyridin-4-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenylpyridin-4-amine typically involves the bromination of 5-phenyl-4-pyridinamine. One common method is the reaction of 5-phenyl-4-pyridinamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-phenylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-pyridinamine
- 5-Phenyl-4-pyridinamine
- 2-Bromo-5-phenylpyridine
Uniqueness
2-Bromo-5-phenylpyridin-4-amine is unique due to the specific positioning of the bromine and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11g/mol |
IUPAC Name |
2-bromo-5-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9BrN2/c12-11-6-10(13)9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
WVWVQLRBLICZFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2N)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


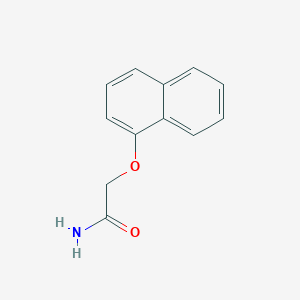
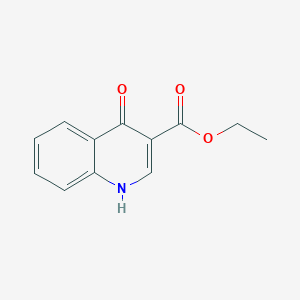
![6-amino-5-[(4-methoxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372585.png)
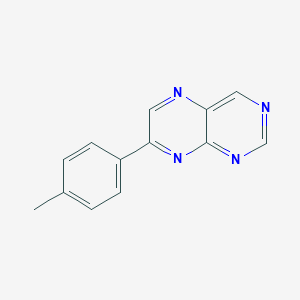
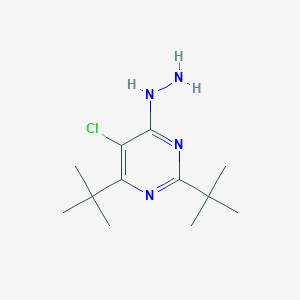
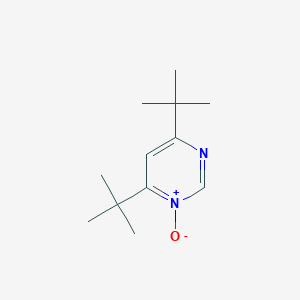
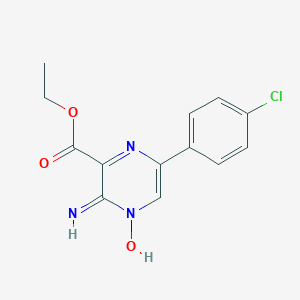
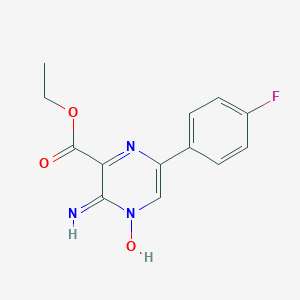
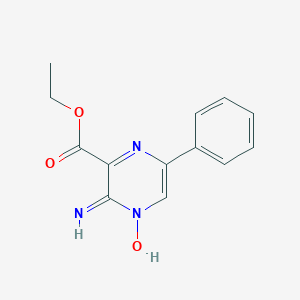
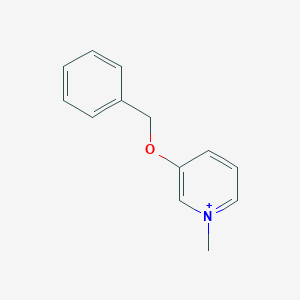
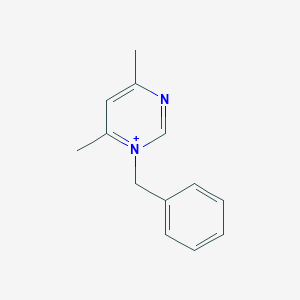
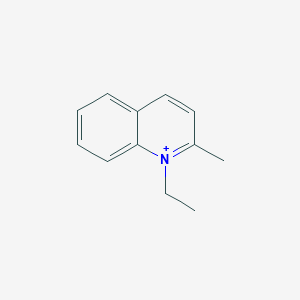
![2-[(2-hydroxy-2-phenylethyl)sulfanyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B372604.png)
